(4-Acetamidophenoxy)methyl butanoate
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Overview
Description
(4-Acetamidophenoxy)methyl butanoate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative of acetamidophenol and butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methyl butanoate typically involves the esterification of 4-acetamidophenol with butanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenoxy)methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and butanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and butanoic acid.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Acetamidophenoxy)methyl butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Acetamidophenoxy)methyl butanoate involves its hydrolysis to release 4-acetamidophenol, which is known for its analgesic and anti-inflammatory properties. The released 4-acetamidophenol inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a fruity odor, commonly used in perfumes and flavorings.
Ethyl acetate: Another ester used as a solvent in various industrial applications.
Isopropyl butanoate: An ester with similar chemical properties, used in the fragrance industry.
Uniqueness
(4-Acetamidophenoxy)methyl butanoate is unique due to its combination of an acetamidophenol moiety with a butanoate ester group. This structure imparts specific biological activities, making it a valuable compound for medicinal and biological research .
Properties
CAS No. |
916677-11-7 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(4-acetamidophenoxy)methyl butanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-4-13(16)18-9-17-12-7-5-11(6-8-12)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
SFOFVPVVVUBRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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